GSK2798745 - 1419609-94-1

GSK2798745

Catalog Number: EVT-269966
CAS Number: 1419609-94-1
Molecular Formula: C25H28N6O3
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2798745 is under investigation in clinical trial NCT03372603 (A Study to Assess the Effectiveness and Side Effects of GSK2798745 in Participants With Chronic Cough).
Overview

GSK2798745 is a novel compound identified as an antagonist of the transient receptor potential vanilloid 4 ion channel, commonly referred to as TRPV4. This compound has been explored for its therapeutic potential in treating various conditions, particularly cardiac and respiratory diseases. Its mechanism of action involves inhibiting the TRPV4 ion channel, which plays a significant role in sensory responses related to temperature, pain, and mechanical stress.

Source

GSK2798745 was developed through a collaborative effort involving multiple research institutions and pharmaceutical companies. It has undergone various stages of clinical trials to evaluate its efficacy and safety in humans, particularly focusing on its role in managing diabetic macular edema and other related conditions .

Classification

GSK2798745 is classified as a small molecule drug candidate. It specifically targets the TRPV4 ion channel, which is part of the larger family of transient receptor potential channels known for their involvement in a wide range of physiological processes .

Synthesis Analysis

Methods

The synthesis of GSK2798745 has been documented to involve several complex chemical reactions aimed at achieving high purity and yield. Two primary synthetic routes have been developed:

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of GSK2798745 features a complex arrangement that includes multiple stereocenters and functional groups that contribute to its activity as a TRPV4 antagonist. The compound’s structure allows for specific interactions with the TRPV4 channel, facilitating its inhibitory effects.

Data

Key structural characteristics include:

  • Molecular Formula: Cxx_{xx}Hyy_{yy}Nzz_{zz}Oaa_{aa} (exact values depend on specific data not provided)
  • Molecular Weight: Approximately xx g/mol (exact value not provided)
  • Stereochemistry: Contains multiple stereocenters that are crucial for its biological activity .
Chemical Reactions Analysis

Reactions

GSK2798745 undergoes various chemical reactions during its metabolic processing in humans. Notably, it is subject to oxidative metabolism, resulting in several metabolites that can influence its pharmacological profile.

Technical Details

One significant metabolite identified through studies accounted for about half of the drug-related material found in human plasma. This metabolite was characterized using mass spectrometry and nuclear magnetic resonance spectroscopy, revealing critical insights into its structure and potential biological activity .

Mechanism of Action

Process

The mechanism by which GSK2798745 exerts its effects involves binding to the TRPV4 ion channel and inhibiting its activity. By blocking this channel, GSK2798745 reduces calcium influx into cells, which is pivotal in various physiological responses including pain sensation and inflammation.

Data

In vitro studies have shown that GSK2798745 has an inhibitory concentration (IC50) against human TRPV4 channels at approximately 2 nM, demonstrating its potency as an antagonist compared to its metabolites .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: GSK2798745 exhibits varying solubility profiles depending on pH levels.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • LogP: The partition coefficient (logP) indicates hydrophobicity, which influences absorption and distribution within biological systems.
  • Permeability: Studies indicate a permeability rate of 385 nm/sec for GSK2798745 compared to 32 nm/sec for one of its metabolites, highlighting its potential for effective cellular uptake .
Applications

GSK2798745 has been investigated primarily for its therapeutic applications in treating conditions such as:

  • Diabetic Macular Edema: Clinical trials are ongoing to assess its effectiveness in reducing edema associated with diabetes.
  • Respiratory Diseases: Its role as a TRPV4 antagonist positions it as a candidate for managing respiratory conditions where TRPV4 activity contributes to pathophysiology .
Introduction to TRPV4 as a Therapeutic Target

Transient Receptor Potential Vanilloid 4 (TRPV4) channels represent a critical therapeutic target due to their multifaceted roles in physiological homeostasis and disease pathogenesis. As calcium-permeable non-selective cation channels, TRPV4 responds to diverse stimuli—including osmotic stress, mechanical forces, and endogenous lipid mediators—making it pivotal in conditions ranging from pulmonary edema to neurological disorders. The development of GSK2798745, a potent and selective TRPV4 inhibitor, offers a mechanism-based approach to counteract pathological TRPV4 activation [1] [5].

TRPV4 Channel Biology and Pathophysiological Relevance

Structural and Functional Properties of TRPV4 Ion Channels

TRPV4 channels are homotetramers, with each subunit comprising six transmembrane domains (S1–S6) and intracellular N-/C-termini containing ankyrin repeats and regulatory domains. Key structural features include:

  • Pore region: Formed by S5–S6 segments, enabling cation permeability (Ca²⁺ > Na⁺, PCa/PNa ≈ 6) [3].
  • Modulatory domains: N-terminal ankyrin repeats facilitate protein-protein interactions (e.g., with Rho GTPases), while the C-terminus binds calmodulin and tubulin [4] [9].
  • Activation mechanisms: Gated by phospholipase A₂ (PLA₂)-dependent metabolites (e.g., arachidonic acid), hypotonicity, and phorbol esters [6] [9].

Table 1: Structural and Biophysical Properties of TRPV4 Channels

Domain/PropertyFunctional RolePathogenic Mutations
N-terminal ankyrin repeatsMediates subunit oligomerization, cytoskeletal bindingR269H, R316C (neuropathies) [9]
Transmembrane poreIon permeation (single-channel conductance: ~90 pS)D672A/D682A (reduced Ca²⁺ flux) [3]
C-terminal TRP boxBinds Ca²⁺-calmodulin, regulates channel inactivationNone reported

Functional consequences include Ca²⁺-dependent cytoskeletal remodeling, barrier disruption, and neuroinflammatory signaling [3] [4].

Role in Pulmonary Barrier Dysfunction and Cardiogenic Edema

TRPV4 activation in pulmonary capillary endothelia and alveolar epithelia disrupts barrier integrity via:

  • Ca²⁺ influx: Triggers actin stress fiber formation, leading to endothelial cell contraction and paracellular gap formation [3] [8].
  • Edema pathogenesis: In heart failure models, TRPV4-mediated capillary leakage exacerbates cardiogenic pulmonary edema. TRPV4-knockout mice resist edema induced by ventricular pressure overload [1] [8].
  • Chemical injury amplification: In chlorine/acid-induced lung injury, TRPV4 amplifies inflammation and vascular leakage. Inhibitors like GSK2798745 reduce bronchoalveolar lavage fluid (BALF) neutrophils and chemokines (e.g., IL-6, CXCL1) by >70% [6].

Table 2: TRPV4 in Experimental Edema Models

Disease ModelTRPV4 RoleEffect of GSK2798745
Heart failure (human)Mediates pressure-induced pulmonary edemaReduced edema in Phase I trials [1]
HCl-induced lung injuryEnhances neutrophil infiltration, cytokine release↓ BALF neutrophils by 80% [6]
Chlorine gas exposureIncreases vascular leakage, airway hyperreactivityNormalized oxygen saturation [6]
Retinal vein occlusion (RVO)Promotes blood-retinal barrier breakdown via Müller glia↓ Edema (comparable to anti-VEGF) [7]

Neurological and Inflammatory Disease Associations

Beyond pulmonary systems, TRPV4 dysregulation contributes to:

  • Peripheral neuropathies: Gain-of-function mutations (e.g., R269H) cause axonal degeneration in Charcot-Marie-Tooth disease via Ca²⁺-overload [9].
  • Neuritogenesis: Physiological TRPV4 activity mediates nerve growth factor (NGF)-induced neurite outgrowth in dorsal root ganglia through PLA₂ pathways [9].
  • Neuroinflammation: In brain injury models, TRPV4-AQP4 interactions exacerbate edema; inhibition preserves barrier function [4] [7].
  • Retinal diseases: TRPV4 overexpression in Müller glia during retinal vein occlusion disrupts aquaporin-4 (AQP4) localization, promoting edema [7].

Rationale for TRPV4 Inhibition in Disease Modulation

Pharmacological TRPV4 blockade with GSK2798745 addresses core disease mechanisms:

  • High selectivity/potency: Inhibits human and rat TRPV4 with IC₅₀ values of 1.8 nM and 1.6 nM, respectively, showing >100-fold selectivity over TRPV1, TRPA1, and TRPM8 [5] [6].
  • Barrier protection: Reverses agonist-induced endothelial impedance reduction in human umbilical vein endothelial cells (HUVECs), confirming direct barrier-stabilizing effects [5].
  • Multi-system efficacy:
  • In RVO models, GSK2798745 restored AQP4 expression and reduced TNF-α-driven inflammation [7].
  • Suppressed chlorine-induced airway hyperreactivity and elastance by inhibiting neurogenic inflammation [6].
  • Therapeutic advantages:
  • Orally active with linear pharmacokinetics (t₁/₂ ~13 hours) and low accumulation [1].
  • Synergizes with anti-VEGF in retinal edema, suggesting combinatorial potential [7].

Table 3: Mechanisms of TRPV4 Activation vs. Inhibition by GSK2798745

Pathological ProcessTRPV4 Activation OutcomeGSK2798745 Intervention
Endothelial barrier disruptionCa²⁺-dependent actin remodelingBlocks Ca²⁺ influx, preserves junctions [3] [8]
NeuroinflammationMicroglial activation, cytokine releaseReduces TNF-α, IL-6 in BALF/lung tissue [6]
Neurite degenerationCa²⁺ overload in axonal neuropathyPrevents pathological Ca²⁺ influx [9]
Retinal ischemiaAQP4 mislocalization, VEGF upregulationRestores AQP4, augments anti-VEGF [7]

Properties

CAS Number

1419609-94-1

Product Name

GSK2798745

IUPAC Name

3-[[(5S,7S)-3-[5-(2-hydroxypropan-2-yl)pyrazin-2-yl]-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl]methyl]benzimidazole-5-carbonitrile

Molecular Formula

C25H28N6O3

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C25H28N6O3/c1-23(2,33)20-11-28-21(12-27-20)31-15-25(34-22(31)32)8-4-7-24(3,13-25)14-30-16-29-18-6-5-17(10-26)9-19(18)30/h5-6,9,11-12,16,33H,4,7-8,13-15H2,1-3H3/t24-,25-/m0/s1

InChI Key

URCMKDJBULWNAI-DQEYMECFSA-N

SMILES

CC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N

Solubility

Soluble in DMSO

Synonyms

GSK2798745; GSK-2798745; GSK 2798745;

Canonical SMILES

CC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N

Isomeric SMILES

C[C@@]1(CCC[C@]2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.